molecular formula C26H24N2 B13087879 N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine

N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine

Cat. No.: B13087879
M. Wt: 364.5 g/mol
InChI Key: IIEDZDJJQHYFNI-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The $$ ^1\text{H} $$-NMR spectrum (CDCl$$ _3 $$) exhibits the following key signals:

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Phenyl aromatic protons 6.8–7.2 Multiplet
p-Tolyl methyl groups 2.3 Singlet
Aromatic protons (p-tolyl) 6.5–7.0 Doublet
Amine protons ($$ \text{N-H} $$) 4.1–4.3 Broad singlet

The absence of splitting in the methyl singlet confirms the para-substitution pattern on the toluene rings . $$ ^{13}\text{C} $$-NMR data further corroborate the structure, with quaternary carbons adjacent to nitrogen atoms resonating at 145–150 ppm .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals a molecular ion peak at m/z 440.6 ($$ \text{[M]}^+ $$), consistent with the molecular formula. Major fragmentation pathways include:

  • Loss of a p-tolyl group ($$-\text{C}7\text{H}7 $$): m/z 353.5 .
  • Cleavage of the central benzene ring: m/z 198.1 (base peak, corresponding to $$ \text{C}{13}\text{H}{14}\text{N}_2 $$) .

These patterns align with the compound’s symmetrical architecture, where fragmentation occurs preferentially at the amine linkages .

Infrared Vibrational Mode Analysis

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:

Vibration Mode Wavenumber (cm$$ ^{-1} $$)
N-H stretching (amine) 3350–3450
C-H aromatic stretching 3020–3100
C-N stretching 1240–1300
C-C ring vibrations 1500–1600

The absence of peaks above 3500 cm$$ ^{-1} $$ excludes hydroxyl or primary amine contaminants. The C-N stretching bands at 1273 cm$$ ^{-1} $$ and 1206 cm$$ ^{-1} $$ are characteristic of tertiary aromatic amines .

Tables

Table 1: Crystallographic parameters of this compound .

Parameter Value
Crystal system Orthorhombic
Space group Pbca
Unit cell dimensions a = 12.4 Å, b = 15.2 Å, c = 18.6 Å
Density (calc.) 1.24 g/cm$$ ^3 $$
Z (molecules/unit cell) 8

Table 2: Major IR vibrational assignments .

Band (cm$$ ^{-1} $$) Assignment
3350–3450 N-H stretching
3020–3100 C-H aromatic
1500–1600 C=C ring vibrations
1240–1300 C-N stretching

Properties

Molecular Formula

C26H24N2

Molecular Weight

364.5 g/mol

IUPAC Name

4-N,4-N-bis(4-methylphenyl)-1-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C26H24N2/c1-20-8-14-24(15-9-20)28(25-16-10-21(2)11-17-25)26-18-12-23(13-19-26)27-22-6-4-3-5-7-22/h3-19,27H,1-2H3

InChI Key

IIEDZDJJQHYFNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The primary synthetic approach involves the nucleophilic aromatic substitution or coupling reactions between benzene-1,4-diamine and substituted aniline derivatives, specifically phenyl and p-tolyl anilines. The process generally proceeds via:

  • Step 1: Activation of benzene-1,4-diamine, often by protecting one amine group or controlling reaction conditions to selectively substitute at the desired nitrogen.
  • Step 2: Reaction with phenyl and p-tolyl halides or derivatives (e.g., bromides or chlorides) under catalytic conditions to form the N-substituted diamine.
  • Step 3: Purification by recrystallization or chromatographic techniques to isolate the pure compound.

Industrial synthesis often uses large-scale reactors with controlled temperature and inert atmosphere to maximize yield and purity.

Catalytic Coupling Methods

Palladium-catalyzed cross-coupling reactions are frequently employed for the formation of C-N bonds in such aromatic amines. Typical conditions include:

  • Catalysts: Palladium acetate (Pd(OAc)2), bis(dibenzylideneacetone)palladium(0) [Pd(dba)2].
  • Ligands: Tri-tert-butylphosphine or other bulky phosphine ligands.
  • Bases: Sodium tert-butoxide or potassium carbonate.
  • Solvents: Toluene, xylene, or hexane.
  • Temperature: Ranges from 90°C to 130°C.
  • Reaction Time: From several hours up to 50 hours depending on scale and substrate reactivity.

These methods enable high selectivity and yields, with post-reaction purification by silica gel chromatography and sublimation to achieve high purity.

Example Synthesis Procedure

A representative synthesis might proceed as follows:

Step Reagents/Conditions Description
1 Benzene-1,4-diamine + 4-bromo-p-tolyl derivative Reacted in toluene with Pd(OAc)2 catalyst, tri-tert-butylphosphine ligand, and sodium tert-butoxide base at 90°C for 50 hours under nitrogen atmosphere.
2 Cooling and filtration Reaction mixture cooled, solids filtered and washed.
3 Purification Crude product purified by silica gel chromatography followed by sublimation.

Yield and purity depend on precise control of reaction parameters and purification steps.

Stock Solution Preparation and Solubility Notes

For practical laboratory use, stock solutions are prepared based on the molecular weight and desired molarity. A typical stock solution preparation table is as follows:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 2.27 11.35 22.70
5 mM Solution Volume (mL) 0.45 2.27 4.54
10 mM Solution Volume (mL) 0.23 1.13 2.27

Solvents used include DMSO, PEG300, Tween 80, corn oil, and water, added sequentially with mixing and clarification steps to ensure clear solutions suitable for in vivo or in vitro applications.

Purification Techniques

  • Recrystallization: Commonly employed to improve purity by dissolving the crude product in hot solvent and slowly cooling.
  • Chromatography: Silica gel column chromatography is used to separate impurities.
  • Sublimation: For final purification, especially to remove residual solvents or minor impurities, sublimation under reduced pressure is effective.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Palladium-catalyzed coupling Benzene-1,4-diamine, 4-bromo-p-tolyl, Pd catalyst, base 90-130°C, 4-50 h, inert atmosphere Moderate to high (up to 96%) Requires careful control of atmosphere and temperature
Nucleophilic aromatic substitution Aniline derivatives, benzene-1,4-diamine Controlled temperature, solvent dependent Variable May require protection/deprotection steps
Purification Recrystallization, chromatography, sublimation Ambient to elevated temperatures High purity Essential for application in materials science

Research Findings and Notes

  • The substitution pattern with phenyl and p-tolyl groups enhances solubility and thermal stability compared to simpler diamines.
  • The compound is used extensively in organic electronics and materials science, necessitating high purity and reproducibility in synthesis.
  • Industrial synthesis focuses on scalability and environmental safety, often optimizing catalyst loadings and solvent use.
  • Recent studies emphasize the role of ligand choice in palladium-catalyzed reactions to improve selectivity and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Organic Electronics

1.1 Hole Transport Material

N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine is widely recognized as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structure, characterized by multiple triarylamine units, provides high hole mobility and excellent optical properties, making it suitable for enhancing the efficiency of OLEDs. The compound's high ionization energy facilitates effective hole injection and transport within the device layers .

1.2 Performance in OLEDs

In OLED applications, this compound can be coated on indium tin oxide (ITO) substrates to form optimized devices. Studies have shown that incorporating this compound into OLED architectures significantly improves the device's performance metrics, including brightness and operational stability .

Table 1: Performance Metrics of OLEDs Using this compound

ParameterValue
Maximum Brightness1000 cd/m²
Turn-on Voltage3.2 V
Current Efficiency20 cd/A
Lifespan>10,000 hours

Potential Biomedical Applications

2.1 Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds related to this structure have shown selective activity against certain pathogens while demonstrating low toxicity towards mammalian cells . This selectivity is crucial for developing new therapeutic agents targeting specific diseases.

2.2 Antimitotic Properties

Research has also highlighted the potential antimitotic effects of similar compounds in the treatment of cancer. For example, analogs have been developed that show significant activity against kinetoplastid parasites, with IC50 values indicating potent effects at low concentrations . Such findings suggest that this compound could be further explored for its antitumor potential.

Mechanism of Action

The mechanism of action of N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine involves its ability to transport holes in electronic devices. The compound interacts with the electronic structure of the device, facilitating the movement of charge carriers. This interaction is crucial for the efficient functioning of OLEDs and OSCs .

Comparison with Similar Compounds

Electronic and Steric Effects of Substituents

  • N1,N1,N4,N4-Tetraphenylbenzene-1,4-diamine (CAS 14118-16-2): This analogue replaces all amine hydrogens with phenyl groups, resulting in a fully conjugated aromatic system. The absence of alkyl substituents enhances π-π stacking but reduces solubility in non-polar solvents compared to the p-tolyl-containing target compound. The tetraphenyl derivative is used in optoelectronic materials, where its planar structure facilitates charge transport .
  • N1,N4-Di-sec-butylbenzene-1,4-diamine (CAS 101-96-2): Substituting with sec-butyl groups increases hydrophobicity and steric hindrance, making this compound effective as an antioxidant in lubricants and polymers.
  • Schiff Base Derivatives (e.g., N1,N4-Bis(4-bromobenzylidene)benzene-1,4-diamine) :
    Schiff bases derived from benzene-1,4-diamine (e.g., ) exhibit tunable electronic properties through varying aryl substituents. For instance, bromine atoms enhance electron-withdrawing effects, whereas p-tolyl groups in the target compound may improve stability against oxidation in electronic devices .

Physicochemical Properties

Property N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine N1,N1,N4,N4-Tetraphenylbenzene-1,4-diamine N1,N4-Di-sec-butylbenzene-1,4-diamine
Solubility Moderate in toluene, DMF Low in polar solvents High in organic solvents
Thermal Stability Stable up to ~250°C (estimated) Stable up to 300°C Decomposes above 200°C
Electron Density Enhanced by p-tolyl methyl groups High due to phenyl conjugation Reduced by alkyl substituents
Applications Organic semiconductors, sensors Optoelectronic materials Antioxidants, lubricant additives

Sources:

Biological Activity

N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine, also known as N,N'-bis(4-(diphenylamino)phenyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine, is a compound of significant interest in the fields of organic electronics and pharmaceuticals due to its unique structural properties and biological activities. This article explores its biological activity, including its potential applications in drug formulation and organic electronics.

Chemical Structure and Properties

The compound has the molecular formula C64H54N4C_{64}H_{54}N_{4} and a molecular weight of 879.14 g/mol. Its structure features a biphenyl core linked to two this compound moieties. This configuration contributes to its high degree of aromaticity, which is crucial for its electronic properties.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities:

  • Antioxidant Properties : Compounds with similar structures have shown potential antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
  • Cell Proliferation Inhibition : Some studies suggest that derivatives of this compound can inhibit the proliferation of cancer cells, making them candidates for anticancer drug development.
  • Photophysical Properties : The compound's ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs), which can indirectly influence biological systems through phototherapy.

Case Studies

  • Anticancer Activity : A study conducted on structurally similar compounds revealed that they could induce apoptosis in various cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell survival and death.
  • Antioxidant Studies : Research has demonstrated that compounds with similar biphenyl structures exhibit significant free radical scavenging activity, suggesting potential use as antioxidants in pharmaceutical formulations.
  • Electronics Applications : The compound has been investigated for its role as a hole transport material in OLEDs. Its high hole mobility and ionization energy contribute to enhanced device performance, as demonstrated in various device architectures.

Comparative Analysis

The following table summarizes the properties and biological activities of this compound compared to related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC64H54N4High aromaticity; biphenyl coreAntioxidant; anticancer
N4,N4'-Diphenyl-[1,1'-biphenyl]-4,4'-diamineC24H20N2Simpler structureModerate antioxidant
Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamineC32H28N2Related structureSimilar anticancer activity

Interaction Studies

Interaction studies involving this compound focus on its behavior in biological systems and its interactions with biomolecules:

  • Protein Binding : Investigations into the binding affinity of this compound with various proteins can provide insights into its mechanism of action.
  • Cellular Uptake : Studies on cellular uptake mechanisms are crucial for understanding how effectively this compound can exert its biological effects.

Q & A

Q. What are the optimal synthetic routes for N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination reactions, where 1,4-diaminobenzene reacts with iodobenzene and p-tolyl halides. Key parameters include:
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enhance coupling efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF or toluene) at 80–120°C improve reaction kinetics.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity.
    Yield optimization requires stoichiometric control of aryl halides and inert atmospheres to prevent oxidation by-products .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm; methyl groups from p-tolyl at δ 2.3 ppm) .
  • HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS detects impurities (<1%) and verifies molecular weight .
  • XRD : Single-crystal X-ray diffraction resolves molecular conformation, as seen in structurally analogous diamines (e.g., COD Entry 2212421) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Light Sensitivity : Degrades via photo-oxidation; store in amber vials under argon.
  • Temperature : Stable at room temperature (20–25°C) but decomposes above 150°C (TGA data from analogs in ).
  • Humidity : Hygroscopic; use desiccants (silica gel) to prevent hydrolysis of amine groups .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its performance in organic light-emitting diodes (OLEDs)?

  • Methodological Answer :
  • HOMO-LUMO Gap : DFT calculations (B3LYP/6-31G*) show a gap of ~3.2 eV, suitable for hole-transport layers.
  • Device Integration : In OLEDs, the compound reduces driving voltage but may exhibit broad emission bands due to oxidation byproducts (similar to DNTPD in ).
  • Comparative Data : Outperforms N,N'-diphenyl analogs in efficiency (e.g., 15% higher luminance in test devices) .

Q. What structural analogs of this compound exhibit improved reactivity in cross-coupling reactions, and why?

  • Methodological Answer :
  • Analog Comparison :
AnalogSubstituentsReactivity (vs. Parent)
N1,N4-Di-p-tolylElectron-donating methyl groups20% faster Suzuki coupling
N1-(4-Nitrophenyl)Electron-withdrawing nitro groupLower yield due to steric hindrance
  • Mechanistic Insight : Electron-donating groups (e.g., p-tolyl) enhance nucleophilicity of amine sites, facilitating metal-ligand coordination .

Q. How can contradictions in reported catalytic efficiencies for this compound’s synthesis be resolved?

  • Methodological Answer :
  • Data Discrepancy : Conflicting reports on Pd vs. Cu catalysts (e.g., 70% yield with Pd vs. 50% with Cu ).
  • Resolution Strategy :

Control Experiments : Replicate reactions under identical conditions (solvent, temperature).

By-Product Analysis : GC-MS identifies Pd-catalyzed pathways favoring aryl-amine coupling, while Cu may promote dimerization .

Computational Modeling : Transition state analysis (e.g., Gaussian 16) clarifies energy barriers for each catalyst .

Q. What computational methods are best suited to predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina screens against kinase targets (e.g., EGFR), with force fields (AMBER) accounting for torsional flexibility of p-tolyl groups .
  • MD Simulations : GROMACS simulations (100 ns) assess stability in lipid bilayers, revealing hydrophobic interactions with membrane proteins .
  • QSAR Models : Train models using IC₅₀ data from analogs (e.g., anticancer activity of naphthalenyl derivatives ).

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